

Application of RET-IN-23 in Organoid Cultures

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The Rearranged during Transfection (RET) receptor tyrosine kinase is a critical driver in the development and progression of various human cancers, including non-small cell lung cancer and medullary thyroid carcinoma.[1] Constitutive activation of RET signaling, through mutations or gene fusions, leads to uncontrolled cell proliferation and survival.[2][3] RET-IN-23 is a potent and selective inhibitor of the RET kinase.[3] Patient-derived organoids (PDOs), which recapitulate the genetic and phenotypic characteristics of the original tumor, have emerged as a powerful preclinical model for evaluating the efficacy of targeted therapies.[4][5] This document provides a detailed protocol for the application of RET-IN-23 in cancer organoid cultures to assess its therapeutic potential.

Mechanism of Action

RET-IN-23 is a small molecule inhibitor that targets the ATP-binding site of the RET protein.[3] By competitively binding to this site, **RET-IN-23** prevents the phosphorylation and activation of the RET kinase, thereby inhibiting downstream signaling pathways that promote tumor growth and survival.[3] The canonical RET signaling pathway involves the binding of a glial cell line-derived neurotrophic factor (GDNF) family ligand and a GDNF family receptor-α (GFRα) coreceptor to the RET receptor, leading to its dimerization and autophosphorylation.[2][6] This activation triggers multiple downstream cascades, including the RAS/RAF/MEK/ERK, PI3K/AKT, and JAK/STAT pathways, which are crucial for cell proliferation, survival, and differentiation.[6][7]



Signaling Pathway

Caption: RET Signaling Pathway and Inhibition by RET-IN-23.

Experimental Protocols

I. Generation of Patient-Derived Tumor Organoids

This protocol is adapted from established methods for generating organoids from solid tumor tissues.[8][9]

Materials:

- Fresh tumor tissue
- DMEM/F12 medium
- Collagenase Type II
- Dispase
- DNase I
- Fetal Bovine Serum (FBS)
- Matrigel®
- Organoid Growth Medium (see recipe below)
- Y-27632 ROCK inhibitor

Organoid Growth Medium Recipe:



| Component | Final Concentration |
|-------------------|-----------------------------|
| Advanced DMEM/F12 | Base |
| 1x | B27 Supplement |
| 1x | N2 Supplement |
| 1.25 mM | N-Acetylcysteine |
| 10 mM | Nicotinamide |
| 50 ng/mL | Human EGF |
| 100 ng/mL | Noggin |
| 500 ng/mL | R-spondin1 |
| 10 μΜ | Y-27632 (for the first 72h) |
| 10 mM | SB202190 |

Procedure:

- Wash the fresh tumor tissue with cold DMEM/F12 medium.
- Mince the tissue into small pieces (1-2 mm³) using sterile scalpels.
- Digest the tissue fragments in a solution of Collagenase Type II, Dispase, and DNase I at 37°C for 30-60 minutes with gentle agitation.
- Neutralize the digestion with DMEM/F12 containing 10% FBS.
- Filter the cell suspension through a 70 μm cell strainer to remove undigested tissue.
- Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
- Resuspend the cell pellet in a small volume of Organoid Growth Medium and mix with Matrigel® at a 1:2 ratio.
- Plate 50 μL domes of the Matrigel-cell suspension mixture into a pre-warmed 24-well plate.



- Incubate at 37°C for 15-20 minutes to solidify the Matrigel.
- Add 500 μL of Organoid Growth Medium (supplemented with Y-27632 for the first 72 hours) to each well.
- Culture the organoids at 37°C and 5% CO2, changing the medium every 2-3 days.

II. Drug Treatment and Viability Assay

Materials:

- Established tumor organoid cultures
- RET-IN-23
- DMSO (vehicle control)
- Organoid Growth Medium
- CellTiter-Glo® 3D Cell Viability Assay

Procedure:

- Passage organoids and seed them into a 96-well plate as described above.
- Allow the organoids to grow for 3-4 days.
- Prepare a serial dilution of **RET-IN-23** in Organoid Growth Medium. A final concentration range of 0.1 nM to 10 μ M is recommended as a starting point. Include a vehicle control (DMSO).
- Replace the medium in each well with the medium containing the appropriate concentration of RET-IN-23 or vehicle control.
- Incubate the plate for 72 hours at 37°C and 5% CO2.
- Measure organoid viability using the CellTiter-Glo® 3D Cell Viability Assay according to the manufacturer's instructions.



Record the luminescence signal using a plate reader.

Experimental Workflow

Caption: Experimental workflow for testing **RET-IN-23** in organoids.

Data Presentation

The following table summarizes hypothetical quantitative data from the treatment of various patient-derived cancer organoids with **RET-IN-23**.

| Organoid Line | Cancer Type | RET Alteration | IC50 (nM) of RET- IN-23 |
|---------------|-------------|------------------|----------------------------|
| PDO-1 | NSCLC | KIF5B-RET Fusion | 8.5 |
| PDO-2 | МТС | M918T Mutation | 15.2 |
| PDO-3 | NSCLC | CCDC6-RET Fusion | 11.8 |
| PDO-4 | NSCLC | Wild-type RET | >10,000 |
| PDO-5 | Pancreatic | Wild-type RET | >10,000 |

NSCLC: Non-Small Cell Lung Cancer; MTC: Medullary Thyroid Carcinoma. Data are representative and for illustrative purposes only.

Conclusion

The use of patient-derived organoids provides a robust platform for the preclinical evaluation of targeted therapies like **RET-IN-23**. The protocols outlined in this document offer a comprehensive guide for researchers to assess the efficacy of RET inhibitors in a patient-relevant in vitro model system. The ability of organoids to predict patient responses to treatment highlights their importance in advancing personalized medicine.[8]

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